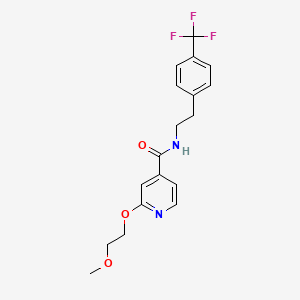
2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide , often abbreviated as TFMP , is a synthetic organic compound. It belongs to the class of trifluoromethylpyridines (TFMPs). These compounds have gained prominence due to their applications in both the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of TFMP involves several steps. While I don’t have specific details on the exact synthetic pathway for this compound, it typically includes the introduction of a trifluoromethyl group onto a pyridine ring. Researchers have explored various methods, including vapor-phase reactions and catalytic protodeboronation of boronic esters . Further studies are needed to optimize and refine the synthetic routes.
Chemical Reactions Analysis
- Vapor-Phase Reactions : These have been employed to obtain key intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which is crucial for the synthesis of certain agrochemicals .
- Protodeboronation : TFMP-containing boronic esters can undergo protodeboronation, leading to diverse functional groups .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Molecular Analysis
The development of novel synthetic pathways for producing complex molecules related to isonicotinamide derivatives has been a significant area of research. For instance, the synthesis of N-benzyl-substituted phenethylamines and methoxytryptamines has shown the versatility of isonicotinamide analogs in creating compounds with potential pharmacological properties (Brandt et al., 2015). These methodologies offer insights into the synthetic approaches that could be applied to 2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide, enabling the exploration of its properties and applications.
Analytical Characterization and Differentiation
Analytical techniques play a crucial role in characterizing and differentiating isomers of compounds similar to the one . Davidson and Jackson (2019) demonstrated the differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine isomers using GC retention indices and multivariate analysis, providing a framework for analyzing complex molecules and their isomers (Davidson & Jackson, 2019). Such methodologies are critical for elucidating the structural nuances of 2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide and its analogs.
Structural and Functional Insights
The study of isonicotinamide derivatives and their complexes, such as those involving oxidovanadium(V) and dioxidomolybdenum(VI), reveals their potential in medicinal chemistry and materials science. Sang et al. (2020) explored the antibacterial activity of these complexes, showcasing the diverse applications of isonicotinamide-related compounds (Sang et al., 2020). This research path could illuminate the biological and chemical properties of 2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide, suggesting its potential uses in developing novel therapeutic agents or materials.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c1-25-10-11-26-16-12-14(7-9-22-16)17(24)23-8-6-13-2-4-15(5-3-13)18(19,20)21/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKDABWNYMITTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)
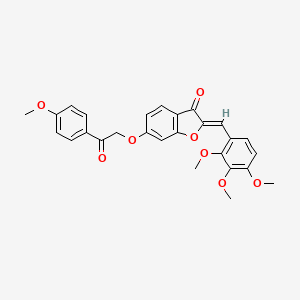
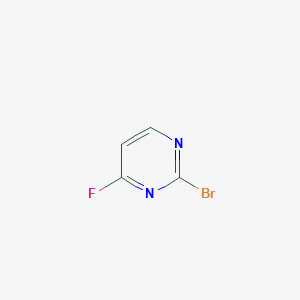
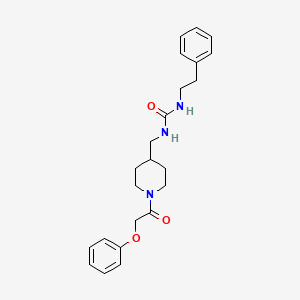
![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide](/img/structure/B2516960.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)
![N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B2516964.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2516967.png)
![N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2516968.png)

![3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2516970.png)
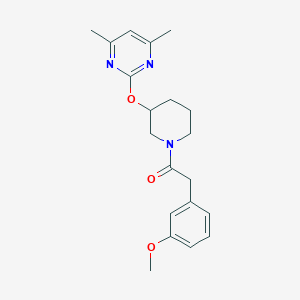
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)